molecular formula C18H20ClN7 B3004547 N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine CAS No. 946298-45-9

N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B3004547
CAS No.: 946298-45-9
M. Wt: 369.86
InChI Key: CWMLEYNVQJUIQX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a useful research compound. Its molecular formula is C18H20ClN7 and its molecular weight is 369.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research shows the synthesis of new carboxylic acid amides containing N-methylpiperazine fragments. The synthesis of 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide, a key intermediate in the synthesis of antileukemic agents like imatinib, is of significant interest (Koroleva et al., 2011).
  • A novel methodology for synthesizing N-substituted-6-alkoxypteridin-4-amine, a compound closely related to the chemical , was developed. This method involved a seven-step process and yielded various compounds confirmed through NMR and X-ray crystallographic analysis (Duan et al., 2012).

Biological Activities and Applications

  • A series of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant properties, showing potential for therapeutic applications in seizure disorders (Ghodke et al., 2017).
  • Pteridine derivatives, including compounds with structures similar to the chemical , were found to have anti-inflammatory properties and potential as lipoxygenase inhibitors. These derivatives showed promising results in a rat model of colitis, highlighting their potential application in treating inflammatory diseases (Pontiki et al., 2015).

Antimicrobial and Antifungal Properties

  • Research into 4-thiazolidinones and 2-azetidinones derivatives from chalcone revealed antimicrobial and antifungal activities. These compounds, structurally related to the target chemical, showed effectiveness against various bacterial and fungal strains, indicating potential for development as novel antimicrobial agents (Patel et al., 2017).
  • Studies on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, with structural similarities to the target compound, demonstrated antidepressant and nootropic activities, suggesting a potential role in CNS disorders (Thomas et al., 2016).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7/c1-12-3-4-13(11-14(12)19)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(2)8-10-26/h3-6,11H,7-10H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMLEYNVQJUIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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